2-chloro-N-(4-phenylbutan-2-yl)acetamide
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Overview
Description
2-chloro-N-(4-phenylbutan-2-yl)acetamide is an organic compound with the molecular formula C12H16ClNO. This compound is characterized by the presence of a chloroacetamide group attached to a phenylbutyl moiety. It is a solid at room temperature and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-phenylbutan-2-yl)acetamide typically involves the reaction of 4-phenylbutan-2-amine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-phenylbutan-2-amine+chloroacetyl chloride→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-phenylbutan-2-yl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The phenylbutyl moiety can undergo oxidation or reduction reactions depending on the reagents used.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used.
Hydrolysis: Yields the corresponding carboxylic acid and amine.
Oxidation and Reduction: Products vary based on the specific reaction conditions.
Scientific Research Applications
2-chloro-N-(4-phenylbutan-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-phenylbutan-2-yl)acetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-hydroxypyridin-3-yl)acetamide
- 2-chloro-N-(2-hydroxypyridin-3-yl)acetamide
- N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide
Uniqueness
2-chloro-N-(4-phenylbutan-2-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the phenylbutyl moiety differentiates it from other chloroacetamide derivatives, potentially leading to unique interactions with biological targets and distinct pharmacological activities.
Properties
IUPAC Name |
2-chloro-N-(4-phenylbutan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-10(14-12(15)9-13)7-8-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJRIBKHNZKXLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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